(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
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Overview
Description
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by the presence of difluoromethyl groups and phenylene bis(oxy) linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,4′-(hexafluoroisopropylidene)diphenol with perfluoropyridine using stoichiometric cesium carbonate in acetonitrile at room temperature . This method yields the desired compound in near-quantitative amounts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of nucleophilic aromatic substitution and the use of appropriate reagents and conditions can be scaled up for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and phenylene bis(oxy) linkages play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine)
- 2,2′-(1,2-phenylenebis(methylene))bis(sulfanediyl)dibenzoic acid
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H18F2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H18F2O2/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |
InChI Key |
YBJGUHDQMUYOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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